Product packaging for Desferrithiocin(Cat. No.:CAS No. 105635-60-6)

Desferrithiocin

Cat. No.: B607067
CAS No.: 105635-60-6
M. Wt: 260.24
InChI Key: UGJSEILLHZKUBG-HNCPQSOCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Desferrithiocin is a natural, siderophore-based iron chelator that has served as a key pharmacophore for developing novel therapeutics for transfusional iron-overload diseases such as thalassemia . As a potent, orally active iron chelator, it facilitates the decorporation of excess iron, thereby mitigating iron-mediated damage caused by uncontrolled Fenton chemistry, which generates harmful hydroxyl radicals . Its mechanism involves the specific sequestration of iron, which has been shown to inhibit T-lymphocyte proliferation in vitro, suggesting potential research applications in immunology and transplantation . The iron-clearing efficacy and oral bioavailability of this compound make it a valuable tool for studying iron metabolism, oxidative stress, and the development of new chelation therapies . Structure-activity relationship (SAR) studies on its analogs have been instrumental in overcoming initial toxicological challenges while maintaining efficacy . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

105635-60-6

Molecular Formula

C10H9N2NaO3S

Molecular Weight

260.24

IUPAC Name

(S)-4,5-Dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid monosodium salt

InChI

InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1

InChI Key

UGJSEILLHZKUBG-HNCPQSOCSA-M

SMILES

O=C([C@]1(C)N=C(C2=NC=CC=C2O)SC1)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Desferrithiocin;  DFT; 

Origin of Product

United States

Biological Origin and Biosynthesis of Desferrithiocin

Identification of Microbial Producers and Natural Isolation

Desferrithiocin has been primarily identified as a natural product of bacteria belonging to the genus Streptomyces, which are renowned for their ability to produce a wide array of secondary metabolites.

Microbial Producers

The principal microbial sources of this compound are strains of Streptomyces. Specific species that have been documented to produce this siderophore include:

Streptomyces antibioticus acs.orgnih.gov

Streptomyces pilosus acs.orgnih.gov

These Gram-positive, soil-dwelling bacteria synthesize this compound under iron-limiting conditions to acquire the ferric iron essential for their metabolic processes. The production of multiple siderophores, such as Desferrioxamines alongside this compound by Streptomyces pilosus, is a common strategy employed by these microbes to compete effectively in their natural habitats acs.orgnih.gov.

Natural Isolation Methods

The isolation of this compound from microbial cultures involves a multi-step process designed to separate it from other metabolites and media components. While specific protocols may vary, the general methodology for isolating siderophores from Streptomyces cultures includes the following key steps:

Fermentation: The producing Streptomyces strain is cultivated in a suitable liquid medium with low iron content to induce siderophore production.

Supernatant Separation: After an appropriate incubation period, the culture broth is centrifuged or filtered to remove the bacterial cells, yielding a cell-free supernatant containing the secreted this compound.

Purification: The supernatant undergoes several chromatographic purification stages. Techniques such as anion-exchange chromatography, gel filtration, and reverse-phase high-performance liquid chromatography (HPLC) are commonly employed to isolate the pure compound nih.gov. The specific methods are chosen to exploit the physicochemical properties of this compound, such as its charge and polarity.

Table 1: Microbial Producers of this compound

Producing Microorganism Classification Natural Habitat
Streptomyces antibioticus Actinobacterium Soil
Streptomyces pilosus Actinobacterium Soil

Precursors and Enzymatic Pathways in this compound Biosynthesis

The biosynthesis of this compound is a complex enzymatic process that assembles the molecule from distinct precursor units. Its structure, featuring a thiazoline (B8809763) ring, suggests a biosynthetic pathway different from many other well-characterized Streptomyces siderophores like the desferrioxamines.

Precursor Molecules

This compound is structurally derived from the condensation of two primary precursor molecules:

3-hydroxypicolinic acid

(S)-α-methyl cysteine acs.orgnih.gov

The assembly of these precursors forms the characteristic 4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid structure of this compound acs.org.

Enzymatic Pathway

The precise enzymatic machinery and the corresponding biosynthetic gene cluster (BGC) for this compound are not as extensively characterized as those for other siderophores like desferrioxamines. However, based on the structure and precursors, the pathway is hypothesized to involve a Nonribosomal Peptide Synthetase (NRPS) system. This contrasts with the Nonribosomal Peptide Synthetase-Independent Siderophore (NIS) pathways responsible for producing desferrioxamines from precursors like lysine and cadaverine nsf.gov.

NRPS pathways are large, multi-enzyme complexes that activate, modify, and link amino acid precursors to build complex peptide-based natural products. The formation of the thiazoline ring in this compound from the cysteine precursor is a hallmark of NRPS-mediated biosynthesis.

Table 2: Precursors and Proposed Biosynthetic Logic for this compound

Precursor Contribution to Final Structure Proposed Biosynthetic System
3-hydroxypicolinic acid Pyridinyl and hydroxyl groups Nonribosomal Peptide Synthetase (NRPS)
(S)-α-methyl cysteine Thiazoline ring and carboxyl group Nonribosomal Peptide Synthetase (NRPS)

Genetic and Molecular Regulation of Siderophore Production in Microorganisms

The production of siderophores, including this compound, by Streptomyces is a tightly regulated process, primarily controlled by the intracellular concentration of iron. This ensures that the bacteria only expend energy on siderophore synthesis when iron is scarce.

Iron-Dependent Regulation

The biosynthesis of siderophores in Streptomyces is typically repressed at the transcriptional level by high concentrations of iron. While the specific regulator for the this compound BGC has not been definitively identified, the regulatory mechanism for the desferrioxamine gene cluster in Streptomyces coelicolor and Streptomyces pilosus provides a well-established model nih.govmdpi.com.

This model involves a key regulatory protein known as the DmdR1 (Desferrioxamine-mediated Derepression Regulator 1). The regulatory cascade functions as follows:

Iron-Replete Conditions: In an environment with sufficient iron, the DmdR1 protein binds to a specific DNA sequence known as an "iron box" located in the promoter region of the siderophore biosynthetic genes nih.gov. This binding blocks the transcription of the genes, thereby halting siderophore production.

Iron-Deficient Conditions: When iron levels are low, DmdR1 does not bind to the iron box. This derepression allows for the transcription of the biosynthetic genes, leading to the production and secretion of the siderophore nih.gov.

It is highly probable that the production of this compound in Streptomyces antibioticus and Streptomyces pilosus is governed by a similar iron-dependent negative regulatory system, likely involving a DmdR1 homolog that controls the expression of its specific biosynthetic gene cluster in response to iron availability.

Coordination Chemistry and Metal Complexation of Desferrithiocin

Structural Ligating Groups and Coordination Environment

Desferrithiocin functions as a tridentate ligand, meaning it possesses three specific atoms that donate electron pairs to a central metal ion. nih.govresearchgate.netunipd.it These donor atoms, or ligating groups, are derived from distinct functional moieties within the molecule's structure. Research has identified these groups as a phenol, a thiazoline (B8809763) nitrogen, and a carboxyl group. nih.govacs.org

The coordination of this compound with a metal ion like Fe³⁺ involves a well-defined arrangement. The molecule engages the metal through its phenolic oxygen, the nitrogen atom of the thiazoline ring, and one of the oxygen atoms from the carboxylate group. researchgate.netuq.edu.au This arrangement establishes a tridentate ONO coordination mode. uq.edu.au When two this compound molecules bind to a single Fe³⁺ ion, they create a six-coordinate, distorted octahedral geometry around the metal center. uq.edu.auresearchgate.net

Table 1: Key Ligating Groups of this compound
Functional Group Donor Atom Coordination Role
PhenolOxygenProvides a key anionic oxygen donor after deprotonation. researchgate.netuq.edu.au
Thiazoline RingNitrogenActs as a neutral nitrogen donor. nih.govuq.edu.au
Carboxylic AcidOxygenProvides a second anionic oxygen donor from the carboxylate group. researchgate.netuq.edu.au

Stoichiometry and Stability of Ferric-Desferrithiocin Complexes

As a tridentate chelator, this compound requires two molecules to satisfy the six-coordination preference of the Fe³⁺ ion. nih.govnih.gov Experimental studies, including analyses using Job's plots, have consistently demonstrated that this compound forms a 2:1 ligand-to-metal complex with ferric iron. nih.govgoogle.comnih.gov

Table 2: Stability and Stoichiometry of the Ferric-Desferrithiocin Complex
Parameter Value Reference
Stoichiometry (Ligand:Fe³⁺)2:1 nih.govgoogle.comnih.gov
Cumulative Formation Constant (β₂)4 x 10²⁹ M⁻¹ nih.govnih.govgoogle.comnih.gov
Log Cumulative Formation Constant (log β₂)~29-30 uq.edu.au
pM Value20.5 uq.edu.au

Chelation Mechanism and Donor Atom Participation

The chelation mechanism of this compound involves the concerted action of its three donor groups to envelop the ferric ion. The process is pH-dependent, as it requires the deprotonation of the phenolic hydroxyl group (pKa ~9.9) and the carboxylic acid group (pKa ~3.3) to create anionic oxygen donors. uq.edu.au These negatively charged oxygen atoms, along with the neutral thiazoline nitrogen atom, form strong coordinate bonds with the positively charged Fe³⁺ ion. nih.govuq.edu.auacs.org

Stereochemical Aspects of Metal Complex Formation

The stereochemistry of this compound adds a layer of complexity and specificity to its metal complexation. The natural form of this compound is chiral, containing a stereocenter at the C-4 position of the thiazoline ring, which is derived from (S)-α-methyl cysteine. nih.govacs.org

When two of these chiral tridentate ligands coordinate to an octahedral metal center like Fe³⁺, it results in the formation of coordination isomers known as diastereomers. nih.govuq.edu.au These diastereomers are designated by the prefixes Λ (lambda) and Δ (delta), which describe the "handedness" of the propeller-like arrangement of the chelate rings around the metal ion. Because the ligand itself is chiral (S-configuration), the resulting Λ-[Fe(S-DFT)₂] and Δ-[Fe(S-DFT)₂] complexes are diastereomers, not enantiomers. nih.gov

Structural and spectroscopic characterization of these isomers has been facilitated by using chromium(III) (Cr³⁺) as a kinetically inert surrogate for the more labile Fe³⁺. nih.govnih.govgoogle.com Studies on the Cr³⁺ complexes have successfully isolated and characterized both the Λ and Δ diastereomers, confirming the 2:1 stoichiometry and providing insight into the three-dimensional structure of the ferric complexes. nih.govgoogle.com The stereochemistry at the C-4 position has been shown to significantly influence the biological efficacy of this compound analogues. acs.org

Structure Activity Relationship Sar Studies of Desferrithiocin and Analogues

Elucidation of Essential Structural Features for Biological Activity

The iron-chelating capability of Desferrithiocin is rooted in its function as a tridentate ligand, meaning it uses three donor atoms to bind to a single iron atom. nih.goveurekaselect.com SAR studies have unequivocally identified the essential pharmacophore responsible for this activity. The three critical ligating centers are the aromatic hydroxyl group, the thiazoline (B8809763) ring nitrogen, and the thiazoline ring carboxyl group. nih.govresearchgate.net

Impact of Aromatic Ring Modifications on Chelation Efficiency

The aromatic ring of this compound has been a primary target for structural modification to enhance the therapeutic index. A key strategy involved the removal of the pyridine (B92270) nitrogen to create a phenyl analogue known as (S)-Desazadesmethylthis compound (DADMDFT), which served as a new principal framework for further studies. nih.govresearchgate.netnih.gov This modification itself had little negative impact on iron chelation. researchgate.net

Further modifications focused on adding various substituents to this phenyl ring. researchgate.netnih.gov One of the most significant findings was that the introduction of a hydroxyl group at the 4'-position resulted in analogues with only moderate to small changes in iron-clearing efficiency but a dramatic reduction in toxicity. nih.govnih.gov Specifically, the analogue 2-(2,4-dihydroxyphenyl)-Δ2-thiazoline-4(S)-carboxylic acid emerged as a promising candidate for clinical evaluation due to its favorable balance of efficacy and reduced toxicity. nih.gov

Conversely, attempts to increase the ligand's lipophilicity and potential tissue residence time through benz-fusion—fusing an additional benzene (B151609) ring to the existing aromatic ring—proved ineffective. acs.orgnih.govnih.gov A later, more successful strategy involved attaching polyether fragments to the aromatic ring. This modification led to a significant reduction in renal toxicity while maintaining excellent iron-clearing properties, a discovery that has guided modern chelator design. nih.govbioassayworks.com

Compound/AnalogueKey Aromatic ModificationIron Clearing Efficiency (ICE %) in Primates (oral dose)Reference
This compound (DFT)Original Pyridine Ring12.4 ± 7.6% (300 µmol/kg) researchgate.net
(S)-Desazathis compound (DADFT)Removal of Pyridine Nitrogen8.0 ± 2.5% (300 µmol/kg) researchgate.net
(S)-4'-(HO)-DADMDFTRemoval of Pyridine Nitrogen, addition of 4'-OH4.2 ± 1.4% (150 µmol/kg) researchgate.net
(S)-4'-(HO)-DADFT-PERemoval of Pyridine Nitrogen, addition of 4'-polyetherHighly efficient researchgate.net

Role of Thiazoline Ring and Stereochemistry in Ligand Efficacy

The integrity of the thiazoline ring is absolutely critical for the biological activity of this compound and its analogues. nih.gov Any significant alteration to this five-membered heterocyclic ring results in a complete loss of iron-clearing ability. researchgate.netgoogle.com Studies have shown that modifications such as:

Ring expansion to a six-membered dihydrothiazine. researchgate.netgoogle.com

Ring reduction to a thiazolidine. google.com

Ring oxidation to a thiazole. google.com

Heteroatom substitution , for instance, replacing the ring's sulfur atom with an oxygen to form an oxazoline. researchgate.netgoogle.comrsc.org

All these changes render the resulting compounds inactive, highlighting the strict structural requirement of the intact thiazoline ring for proper coordination with iron. google.com

Furthermore, the stereochemistry at the C-4 carbon of the thiazoline ring is a crucial determinant of ligand efficacy. SAR studies have consistently shown that maintaining the natural (S)-configuration at this chiral center is optimal for iron chelation. acs.orgnih.gov Altering the stereochemistry to the (R)-configuration or using a racemic mixture can profoundly reduce the compound's ability to clear iron, demonstrating that the specific three-dimensional arrangement of the donor groups is essential for effective binding. nih.gov

Design Principles for Modulating Ligand-Iron Interactions

The development of this compound analogues is guided by several key design principles aimed at fine-tuning the interaction between the ligand and iron to maximize efficacy and minimize toxicity. A primary consideration is the ligand's denticity and stoichiometry with iron. This compound is a tridentate ligand that forms a 2:1 complex with Fe(III), which has a very high binding constant (β₂ = 4 × 10²⁹), indicating a strong affinity for iron. vulcanchem.comnih.gov However, this 2:1 stoichiometry could potentially leave the iron atom accessible to biological reductants, which might lead to the production of reactive oxygen species. nih.gov

A central design principle, therefore, involves altering the electronic properties of the pharmacophore, primarily by modifying the aromatic ring. nih.gov The introduction of electron-donating groups (like a hydroxyl group) or electron-withdrawing groups can alter the redox potential of the ligand-iron complex, potentially making it more stable and less likely to participate in harmful redox cycling.

Another critical principle is the modulation of the ligand's lipophilicity. While greater lipophilicity can improve oral absorption and iron-clearing efficiency, it has also been correlated with increased toxicity. researchgate.net The design of next-generation chelators focuses on achieving a delicate balance: creating a ligand that is lipophilic enough for efficient absorption but can be rapidly metabolized in the body to a more hydrophilic, active form that is easily excreted and minimally toxic. nih.gov

Rational Design Strategies for Enhanced Performance

Building on the foundational SAR principles, rational design strategies have focused on reengineering the this compound scaffold to create clinically viable iron chelators. acs.orgresearchgate.net The overarching goal is to decouple the high iron-clearing efficiency from the molecule's inherent toxicity. nih.gov

One of the most successful strategies has been the development of Desazathis compound (DADFT) analogues. Removing the pyridine nitrogen and subsequently introducing a hydroxyl group at the 4'-position of the phenyl ring yielded compounds with a significantly improved safety profile. nih.govgrantome.com

An even more advanced strategy involves the attachment of polyether chains to the aromatic ring. This approach was designed to create less lipophilic, more water-soluble ligands. researchgate.net These polyether analogues, such as Deferitazole, demonstrated excellent iron-clearing properties with little to no nephrotoxicity, representing a major breakthrough. acs.orgbioassayworks.com This strategy is predicated on the concept that the polyether modification improves the pharmacokinetic profile, leading to lower, less harmful concentrations in the kidney. researchgate.net

Future design strategies also include the assembly of hexadentate chelators from this compound fragments. grantome.com A hexadentate ligand could, in theory, form a more stable 1:1 complex with iron, potentially offering higher efficiency and an improved safety profile compared to the 2:1 complexes formed by tridentate ligands. grantome.com These rational, systematic approaches exemplify how a natural product pharmacophore can be meticulously optimized to generate safer and more effective therapeutic agents. acs.org

Synthesis and Derivatization of Desferrithiocin Analogues

Synthetic Methodologies for Core Desferrithiocin Scaffold

The fundamental structure of this compound consists of a (S)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid moiety linked to a 3-hydroxy-2-pyridinyl group. acs.org Synthetic strategies have been developed not only for DFT itself but also for key analogues, such as desazathis compound (DADFT), where the pyridine (B92270) nitrogen is replaced by a carbon. nih.gov

A pivotal step in the synthesis of the this compound core and its analogues is the cyclocondensation reaction to form the thiazoline (B8809763) ring. This is commonly achieved by reacting an appropriate aromatic nitrile precursor with an amino acid, such as (S)-α-methyl cysteine, at a controlled pH. nih.gov For instance, the synthesis of (S)-4,5-dihydro-2-[2-hydroxy-3-(3,6-dioxaheptyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid involved the cyclocondensation of (S)-α-methyl cysteine with the corresponding 2-hydroxy-3-(polyether)benzonitrile precursor. nih.gov

The synthesis of the aromatic portion of the scaffold varies depending on the target analogue. For pyridine-based analogues like DFT, synthetic routes often start from readily available precursors like maltol. nih.gov For example, the synthesis of a 4′-nor polyether DFT analogue began with 2-methyl-3-(benzyloxy)-4-pyridone, which is accessible in two steps from maltol. nih.gov This intermediate can then undergo further reactions, such as O-alkylation and oxidation of the methyl group to an aldehyde, to build the required functionality for coupling with the thiazoline precursor. nih.gov

For the phenyl analogues (desaza-DFT or DADFT), the synthesis starts with different substituted phenolic compounds. For example, the synthesis of (S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (a DADFT analogue) and its derivatives often begins with a resorcinol-based system. nih.gov

A general synthetic scheme for desazathis compound (DADFT) analogues is outlined below:

StepDescriptionReactantsProduct
1Protection & Nitrile FormationSubstituted PhenolSubstituted Hydroxybenzonitrile
2CyclocondensationSubstituted Hydroxybenzonitrile, (S)-α-methyl cysteineDADFT Analogue
3Deprotection (if necessary)Protected DADFT AnalogueFinal DADFT Analogue

This modular approach allows for the introduction of various substituents on the aromatic ring, facilitating the exploration of structure-activity relationships.

Introduction of Functional Groups for Modulating Biological Properties

Structure-activity relationship studies have been crucial in guiding the modification of the DFT scaffold to mitigate its toxicity. nih.gov Research has shown that certain structural features are essential for iron-clearing activity, such as the (S)-configuration at the C-4 carbon and the integrity of the thiazoline ring. nih.gov The primary focus of derivatization has been the aromatic ring (either pyridine or phenyl).

A key breakthrough was the discovery that introducing a hydroxyl group at the 4'-position of the phenyl ring in DADFT analogues led to a dramatic reduction in toxicity while maintaining iron-clearing efficiency (ICE). nih.govnih.gov Further studies explored the introduction of polyether fragments onto the aromatic ring, which also resulted in orally active iron chelators with significantly lower renal toxicity. acs.orgnih.govresearchgate.net The introduction of these hydrophilic groups is thought to alter the partitioning and distribution of the compounds, reducing their concentration in the kidney. researchgate.netnih.gov

The synthesis of these modified analogues typically involves the alkylation of a dihydroxy-substituted precursor. For example, the synthesis of 4′-O-alkylated DADFT analogues was achieved by the alkylation of an ethyl ester of (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid at the less hindered 4'-hydroxyl group. nih.gov Similarly, polyether chains were appended to the 3'- or 4'-hydroxyl groups of DADFT precursors to generate a series of non-nephrotoxic analogues. nih.govnih.gov

The table below summarizes the effects of these modifications on iron clearing efficiency (ICE) and toxicity.

Table 1: Properties of Selected this compound Analogues

Compound Modification Iron Clearing Efficiency (ICE %) in Rats (po) Key Finding Reference
This compound (DFT, 1 ) None (Pyridine ring) 18.0 ± 2.5 Orally active but nephrotoxic nih.gov
Desazathis compound (DADFT, 2 ) Phenyl ring instead of pyridine 20.3 ± 4.5 Still nephrotoxic nih.gov
(S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid (3 ) 4'-Hydroxyl group on DADFT 16.8 ± 7.2 Reduced nephrotoxicity nih.gov
DFT Analogue (6 ) 4'-Hydroxyl group on DFT 10.0 ± 2.9 Reduced nephrotoxicity compared to DFT nih.gov
(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)]-4-methyl-4-thiazolecarboxylic acid (4 ) 4'-Polyether on DADFT 25.4 ± 7.4 Little to no renal toxicity nih.govnih.gov

These studies demonstrate that it is possible to decouple the iron-clearing efficacy of the this compound pharmacophore from its inherent toxicity through rational chemical modification. nih.gov The addition of polyether groups, in particular, proved to be a highly successful strategy, leading to the development of clinical candidates. nih.govresearchgate.net

Development of Polyamine-Vectored this compound Analogues

Another strategy to enhance the therapeutic profile of this compound analogues is to conjugate them to polyamines. grantome.com Polyamines are small, positively charged molecules that are actively transported into cells, particularly rapidly proliferating cells, via the polyamine transport system (PTS). researchgate.netacs.org By attaching a DFT analogue to a polyamine, the resulting conjugate can hijack this transport system for targeted intracellular delivery. acs.orgorcid.org

The synthesis of these conjugates involves linking a suitable DFT analogue to a polyamine vector, such as norspermidine or spermine. researchgate.netacs.org For example, a (S)-4′-(HO)-DADFT analogue was attached to norspermidine at the C-4′ oxygen via a butyl linker. researchgate.net The charge of the "cargo" (the chelator portion) was found to be critical for the success of this strategy. acs.org Neutral molecules conjugated to a polyamine vector competed well with natural polyamines for transport and accumulated to high intracellular concentrations. acs.org In contrast, negatively charged cargo fragments hindered transport. acs.org

Attaching the chelator to a polyamine vector was shown to have a profound positive effect on its iron-clearing efficiency. acs.org

Table 2: Polyamine-Vectored (S)-4'-(HO)-DADFT Conjugates

Conjugate Polyamine Vector Linkage Key Finding Reference
9 Norspermidine (via ethyl ester) Ether linkage at 4'-position Competed well for polyamine transport acs.org

| 10 | Norspermidine (free acid) | Ether linkage at 4'-position | Did not compete well for transport due to negative charge | acs.org |

Metabolic studies indicated that these conjugates undergo deaminopropylation and oxidative deamination, highlighting the complex biological processing of these engineered molecules. acs.org This approach demonstrates the potential of using natural transport systems to enhance the efficacy and targeting of iron chelators. grantome.comresearchgate.net

Synthesis of Conjugates for Targeted Delivery

The synthesis of conjugates for targeted delivery aims to direct the iron chelator to specific cells or organs, thereby increasing efficacy and reducing systemic toxicity. nih.gov The development of polyamine-vectored analogues, as discussed above, is a prime example of this approach, targeting cells with high polyamine uptake. researchgate.netacs.org

Another approach to targeted delivery involves modifying the lipophilicity of the chelator to influence its biodistribution. These are known as partition-variant analogues. eurekaselect.comgrantome.com By systematically altering partition coefficients (e.g., LogP), researchers have been able to design analogues that preferentially accumulate in certain organs, such as the liver, while avoiding others, like the kidney. eurekaselect.comresearchgate.net

The synthesis of these targeted conjugates relies on the versatile chemical methodologies developed for the core scaffold, allowing for the introduction of targeting moieties or partition-modifying groups at specific positions, most commonly on the aromatic ring. nih.govnih.gov

Preclinical and in Vitro Biological Evaluation of Desferrithiocin Analogues

Iron Mobilization Studies in Experimental Animal Models

The evaluation of desferrithiocin (DFT) and its analogues as potential iron chelators has heavily relied on experimental animal models to assess their efficacy in promoting iron excretion. These studies are crucial in determining the potential of these compounds for clinical use in treating iron overload conditions.

Efficacy in Rodent Iron Excretion Models

Rodent models, particularly the non-iron-overloaded, bile duct-cannulated rat, serve as an initial and efficient screening tool to evaluate the iron-clearing efficiency (ICE) of new this compound analogues. acs.orgnih.gov This model allows for the collection of bile and urine to quantify the amount of iron excreted following the administration of a chelator. nih.gov The ICE is a percentage calculated from the ligand-induced iron excretion versus the theoretical maximum iron excretion. acs.orgnih.gov

Studies have shown that this compound and its analogues, when administered orally to rats, can effectively mobilize and promote the excretion of iron. For instance, after oral administration of a DFT analogue at a dose of 300 μmol/kg in bile duct-cannulated rats, maximal iron clearance was observed between 3 to 6 hours post-administration, with iron levels returning to baseline within 12 to 15 hours. nih.gov In these studies, the majority of the iron, approximately 90%, was excreted through the bile, with the remaining 10% cleared via urine. nih.gov

The chemical structure of the analogues significantly influences their efficacy. Modifications such as the introduction of a polyether fragment onto the aromatic ring of desazathis compound (a derivative of DFT) have been shown to result in orally active iron chelators with good iron clearing properties. bioassayworks.com Structure-activity relationship studies have revealed that properties like lipophilicity (measured as logPapp) can correlate with ICE in rodents. nih.govnih.gov For some series of analogues, a parabolic relationship has been observed, indicating an optimal lipophilicity for maximum iron clearing efficiency. nih.gov

It is important to note that while some analogues show high efficacy, others may perform poorly. For example, the parent compound, (S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid, had a low ICE of 1.1 ± 0.8% in rodents, with all of the iron being cleared through the bile. nih.govmedchemexpress.com However, alkylation of the 4'-hydroxy group of this compound generally led to more efficient iron chelators. nih.gov

Iron Clearing Efficiency (ICE) of Select this compound Analogues in Rodents
CompoundIron Clearing Efficiency (ICE) %Primary Excretion Route
DFT Analogue (Generic)VariableBile (~90%)
(S)-2-(2,4-dihydroxyphenyl)-4,5-dihydro-4-methyl-4-thiazolecarboxylic acid1.1 ± 0.8Bile (100%)

Comparative Studies in Primate Models

Primate models, specifically the iron-overloaded Cebus apella monkey, are considered highly predictive of a chelator's performance in humans. acs.orgnih.gov These models are typically used for compounds that have demonstrated promising results in rodent studies. nih.gov The monkeys are rendered iron-overloaded, often with intravenous iron dextran, to mimic the clinical condition of transfusional iron overload. nih.gov

Comparative studies in these primate models have been instrumental in evaluating the efficacy of various this compound analogues, often in comparison to the standard chelator, desferrioxamine B (DFO). nih.gov Research has shown that this compound analogues that perform well in rodent studies often exhibit increased efficiency in the Cebus monkey model. nih.gov

Dose-response studies have been conducted to further characterize the iron-clearing properties of promising analogues. nih.gov For example, one study demonstrated that iron excretion increased in a dose-dependent manner for a particular analogue. nih.gov The route of excretion can also differ between rodents and primates and among different analogues. While some analogues primarily promote fecal iron excretion (via bile), others can lead to a more balanced or predominantly urinary excretion. acs.org

The iron-clearing efficiency of DFO in this primate model has been reported to be 5.1 ± 2.4%, with about 40% of the iron excreted in the urine. acs.org In contrast, some orally administered this compound analogues have shown significant efficacy, with the pattern of excretion varying. For instance, for one N-methylhydroxamate analogue, at a higher oral dose, 83% of the iron was found in the stool. acs.org Another unsymmetrical dihydroxamate analogue, when given orally, resulted in 61% of the iron being cleared in the urine. acs.org

Comparative Iron Clearing Efficiency (ICE) in Iron-Overloaded Cebus apella Monkeys
CompoundAdministration RouteIron Clearing Efficiency (ICE) %Primary Excretion Route
Desferrioxamine B (DFO)Subcutaneous5.1 ± 2.4Urine (~40%)
N-methylhydroxamate analogueOralVariable (dose-dependent)Stool (up to 83%)
Unsymmetrical dihydroxamate analogueOral3.2 ± 2.0Urine (61%)

Cellular Bio-kinetics and Transmembrane Transport Mechanisms

Understanding how this compound analogues interact with and move across cell membranes is fundamental to elucidating their mechanism of action. In vitro studies using cultured cells provide valuable insights into their cellular pharmacology.

Iron Uptake and Mobilization in Cultured Hepatocytes

Cultured rat hepatocytes are a key in vitro model for studying the cellular pharmacology of iron chelators, including their uptake, release, and ability to mobilize iron from cellular stores. nih.govnih.gov Studies comparing ³H-labeled this compound (DFT) with ¹⁴C-labeled desferrioxamine B (DFO) have revealed significant differences in their cellular kinetics. nih.gov

The uptake of both DFT and DFO by hepatocytes at 37°C is proportional to their extracellular concentration. nih.gov However, the uptake of ³H-DFT is more rapid and reaches a plateau after about one hour, achieving a cellular accumulation that is three times higher than that of ¹⁴C-DFO. nih.gov This rapid uptake and higher accumulation likely contribute to DFT's faster iron mobilization compared to DFO. nih.gov When cells that have accumulated ³H-DFT are placed in a drug-free medium, most of the label is quickly released, suggesting a diffusion-based transport mechanism across the cell membrane. nih.gov

This compound has been shown to be more effective than DFO and pyridoxal (B1214274) isonicotinyl hydrazone in reducing hepatocyte iron in vitro. nih.gov In one study, incubating iron-loaded rat hepatocytes with 1 mM this compound for 16 hours reduced iron uptake to less than 5% of the control. ncats.io Differential centrifugation of hepatocyte homogenates indicated that the majority (82%) of cell-associated ³H-DFT is located in the cytosol, with a smaller fraction (14.5%) in the particulate fraction. nih.gov Isopycnic centrifugation suggests this particulate-associated label is within the mitochondria. nih.gov In contrast, ¹⁴C-DFO distributes more evenly between the cytosol and the particulate fraction, with some association with lysosomes. nih.gov This differential subcellular localization suggests that DFT may mobilize iron from the cytosol and potentially mitochondria, while DFO acts on the cytosol and lysosomes. nih.gov

Cellular Pharmacology of this compound (DFT) vs. Desferrioxamine (DFO) in Cultured Hepatocytes
ParameterThis compound (DFT)Desferrioxamine (DFO)
Rate of UptakeRapidSlower
Cellular AccumulationHighLower
Primary Subcellular LocalizationCytosol, MitochondriaCytosol, Lysosomes
Iron Mobilization RateFasterSlower

Intracellular Trafficking and Chelate Transport Across Cell Monolayers

The movement of iron and iron chelates within and out of cells is a complex process involving various transport proteins. While the precise mechanisms for this compound and its analogues are still under investigation, general principles of cellular iron transport provide a framework for understanding their action.

Iron export from cells like enterocytes is primarily mediated by the transporter ferroportin, with assistance from proteins like hephaestin and ceruloplasmin. acs.orgnih.gov This process is regulated by the hormone hepcidin, which can cause the internalization of ferroportin, thereby trapping iron within the cell. acs.orgnih.gov

For a chelator to be effective, either the chelator itself must cross the cell membrane to bind intracellular iron, and the resulting iron-chelate complex must then be able to exit the cell, or the chelator must mobilize iron from the membrane. The ability of chelators and their iron complexes to cross cellular barriers is critical. Studies using cell monolayers, such as Caco-2 (an intestinal model) and Madin-Darby canine kidney (MDCK) cells (a renal model), can elucidate the transmembrane transport of these compounds. scholaris.ca

The transport of substances across cell membranes can occur through passive diffusion, facilitated diffusion via channels or carriers, or active transport requiring energy. libretexts.orgclinicalpub.com The physicochemical properties of the chelator and its iron complex, such as size and lipophilicity, will influence the mechanism of transport. For instance, the relatively low molecular weight of some chelates might allow for passive transport out of cells. scholaris.ca The observation that iron chelates can be transported across MDCK cell monolayers suggests that the kidney may play a role in the reabsorption of iron bound to chelators, a process likely mediated by specific transporters. scholaris.ca

Investigation of Biological Activities in Non-Iron Overload Contexts

The ability of this compound and its analogues to bind iron also gives them biological activities outside the context of systemic iron overload. Because iron is essential for cell proliferation, iron chelators can inhibit the growth of various cell types.

This compound has been shown to inhibit the growth of tumor cells in culture and to significantly reduce T-cell proliferation. harvard.edu The likely mechanism behind this antiproliferative effect is the deprivation of intracellular iron, which in turn inhibits iron-dependent enzymes essential for cell division, such as ribonucleotide reductase. harvard.edu This enzyme is critical for the synthesis of deoxyribonucleotides, the building blocks of DNA.

Furthermore, this compound has demonstrated potent anti-pathogenic activity against hepatocellular carcinoma cells in laboratory settings, with minimal toxicity to normal liver cells. researchgate.net This suggests a potential therapeutic application for this compound analogues in oncology, where they could selectively target the high iron requirements of rapidly dividing cancer cells. researchgate.net

Antineoplastic Activity in Cancer Cell Lines

The essential role of iron in cellular proliferation makes it a compelling target for cancer therapy. nih.gov Cancer cells often exhibit an increased demand for iron to support their rapid growth and division. This compound and its analogues have been evaluated for their antineoplastic activity by exploiting this dependency.

Studies have shown that this compound (DFT) is a potent inhibitor of proliferation in hepatocellular carcinoma (HCC) cell lines, with an IC50 value of approximately 40 μM. nih.govnih.gov Its activity is significantly greater than that of desferrioxamine (DFO), another iron chelator that has been investigated for its anticancer properties. nih.govnih.gov The antiproliferative effect of DFT is attributed to its ability to deprive cancer cells of iron, thereby inhibiting DNA synthesis, a critical process in the S phase of the cell cycle. nih.gov

Structure-activity relationship studies have provided insights into the molecular features crucial for the antineoplastic activity of DFT analogues. nih.gov Key findings include:

Thiazoline (B8809763) Methyl Group: Deletion of the methyl group on the thiazoline ring significantly reduces antiproliferative activity. nih.gov

Carboxylic Acid Stereochemistry: The stereochemical orientation of the carboxylic acid group at the C4 position does not appear to impact activity. nih.gov

Pyridine (B92270) Nitrogen: Removal of the nitrogen atom from the pyridine ring was found to restore antiproliferative effects. nih.gov

One of the most active analogues identified is 2-(2'-hydroxyphenyl-2'-yl)-delta2-thiazoline-4(S)-carboxylic acid, with IC50 values ranging from 55-90 μM in HCC cell lines. nih.gov Notably, fetal-derived HCC cells demonstrated greater susceptibility to these chelators than adult HCC cells. nih.gov An important aspect of these analogues is their apparent selectivity for cancer cells, as they exhibit minimal effects on iron uptake in normal cells at their IC50 concentrations. nih.gov This selectivity suggests a potential therapeutic window for these compounds in cancer treatment. nih.gov

Compound/AnalogueCancer Cell Line(s)Key Findings
This compound (DFT) Hepatocellular Carcinoma (HCC)Potent inhibitor of proliferation (IC50 ≈ 40 μM); More active than desferrioxamine; Inhibits DNA synthesis. nih.govnih.gov
2-(2'-hydroxyphenyl-2'-yl)-delta2-thiazoline-4(S)-carboxylic acid Hepatocellular Carcinoma (HCC)Most active analogue in the study (IC50 = 55-90 μM). nih.gov
DFT Analogue (Thiazole methyl deleted) Hepatocellular Carcinoma (HCC)Greatly diminished antiproliferative activity. nih.gov
DFT Analogue (Nitrogen removed from pyridine ring) Hepatocellular Carcinoma (HCC)Restored antiproliferative activity. nih.gov

Metal Decorporation Efficacy (e.g., Uranium) in Experimental Systems

The structural similarities between the iron (Fe(III)) binding site of this compound and the coordination chemistry of other trivalent metals, such as actinides like uranium, have prompted investigations into the use of DFT analogues as decorporation agents. bioone.orgnih.gov The primary goal of decorporation therapy is to remove internally deposited radionuclides, thereby mitigating their long-term health risks. researchgate.net

Initial studies with the parent compound, this compound, revealed its potential as an orally effective iron chelator, but its clinical development was hampered by unacceptable renal toxicity. bioone.orgnih.gov This led to a focused effort to synthesize and evaluate DFT analogues with improved toxicity profiles and enhanced decorporation efficacy for metals like uranium. bioone.orgnih.govtandfonline.com

Systematic structure-activity relationship studies have been instrumental in designing new analogues. nih.govtandfonline.comresearchgate.net These studies, often conducted in rodent models, have demonstrated that modifications to the DFT scaffold can lead to orally available compounds with significant uranium decorporation capabilities. bioone.orgnih.govtandfonline.com A key finding from these preclinical models is that some analogues promote a significant increase in the fecal excretion of the chelated uranium, leading to a net reduction of the metal within the body, particularly in the kidneys, which are a primary target for uranium toxicity. bioone.orgnih.gov

Two promising clinical candidates that have emerged from this research are:

(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid ((S)-4'-(HO)-DADFT-PE) , which demonstrated a 57% reduction in kidney uranium levels when administered orally. researchgate.netnih.govtandfonline.com

(S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid ((S)-3'-(HO)-DADFT-PE) , which resulted in a 62% reduction in renal uranium levels with oral administration. researchgate.netnih.govtandfonline.com

A significant advantage of these analogues is that they primarily promote the excretion of the metal through the bile, which further reduces the exposure of the kidneys to the actinide. researchgate.netnih.govtandfonline.com In contrast, traditional chelating agents like DTPA have been shown to be ineffective at decorporating uranium. bioone.orgnih.gov

This compound AnalogueExperimental SystemEfficacy in Uranium Decorporation
(S)-4,5-dihydro-2-[2-hydroxy-4-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid ((S)-4'-(HO)-DADFT-PE) Rat model57% reduction in kidney uranium levels (oral administration). researchgate.netnih.govtandfonline.com
(S)-4,5-dihydro-2-[2-hydroxy-3-(3,6,9-trioxadecyloxy)phenyl]-4-methyl-4-thiazolecarboxylic acid ((S)-3'-(HO)-DADFT-PE) Rat model62% reduction in kidney uranium levels (oral administration). researchgate.netnih.govtandfonline.com
(S)-2-(2-hydroxy-4-methoxyphenyl)-4,5-dihydro-4-thiazolecarboxylic acid ((S)-4'-(CH3O)-DADMDFT) Rat modelCleared up to 40% of administered uranium in bile and urine. nih.gov

Interactions with Microbial Systems and Iron Acquisition

This compound is a naturally occurring siderophore, a low-molecular-weight iron chelator produced by microorganisms to scavenge iron from their environment. asianpubs.orgrsc.orgnih.gov In iron-depleted conditions, bacteria and fungi secrete siderophores to solubilize and bind ferric iron (Fe(III)), which is then transported into the cell. rsc.org This high-affinity iron uptake system is crucial for microbial growth and survival. rsc.org

The ability of this compound and its analogues to chelate iron means they can potentially interfere with microbial iron acquisition. This interaction can be viewed from two perspectives: the potential to inhibit the growth of pathogenic microorganisms by sequestering iron, and the risk of promoting the growth of certain bacteria that can utilize the iron-siderophore complex. nih.gov

Research has shown that while siderophores are very efficient at sequestering iron, there is a concern that their administration could inadvertently promote the growth of pathogenic bacteria. nih.gov For instance, the administration of desferrioxamine has been linked to instances of Yersinia enterocolitica septicemia in humans, although this is uncommon. nih.gov However, studies have also demonstrated that minor structural modifications to a siderophore, such as changes in stereochemistry, can significantly diminish its capacity to be utilized by bacteria for growth. nih.gov This suggests that it is possible to design this compound analogues that retain their iron-chelating properties for therapeutic use while minimizing the risk of promoting bacterial infections. nih.gov

The interaction of this compound analogues with microbial systems is a critical area of evaluation, particularly if these compounds are to be developed for clinical use where patients may be susceptible to infections.

Advanced Research Methodologies and Analytical Approaches

Utilization of In Vitro Cellular Models for Efficacy Assessment

In vitro cellular models are fundamental in the preliminary assessment of the efficacy and mechanism of action of iron chelators like Desferrithiocin. These models provide a controlled environment to study cellular processes such as iron uptake, cytotoxicity, and effects on cell proliferation.

Hepatocellular carcinoma (HCC) cell lines have been utilized to evaluate the antineoplastic potential of this compound. In these studies, DFT demonstrated a consistent inhibition of cell proliferation across various hepatoma cell types. nih.gov The half-maximal inhibitory concentration (IC50) for DFT in these cell lines was found to be approximately 40 μM. nih.gov Furthermore, DFT induced a significant, concentration-dependent decrease in the viability of hepatoma cells. nih.gov

The efficacy of this compound has also been compared to other iron chelators, such as Desferrioxamine (DFO), in these cellular models. Research has shown that DFT can be a significantly more potent antineoplastic agent than DFO in certain cancer cell lines. nih.gov These in vitro systems are crucial for initial screening, allowing researchers to identify promising candidates and elucidate the cellular mechanisms of iron chelation before proceeding to more complex in vivo studies. ucl.ac.uk

Cell Line TypeKey Finding with this compoundReference
Hepatocellular Carcinoma (HCC)IC50 value for cell proliferation inhibition was approximately 40 μM. nih.gov
Hepatoma CellsCaused a marked concentration-dependent decrease in cell viability. nih.gov
Various Neoplastic CellsDemonstrated greater antineoplastic potency compared to Desferrioxamine (DFO). nih.gov

Implementation of In Vivo Animal Models for Systemic Evaluation

In vivo animal models are indispensable for evaluating the systemic efficacy, pharmacokinetics, and potential toxicity of this compound and its derivatives. Rodent and primate models are commonly employed to bridge the gap between in vitro findings and human clinical applications.

The non-iron-overloaded, bile duct-cannulated rodent model is a primary tool for assessing the iron clearing efficiency (ICE) of new chelators. acs.org This model allows for the direct collection of bile and urine to quantify the amount of iron excreted following the administration of the chelator. acs.orgresearchgate.net For this compound, this model has been instrumental in initial efficacy screening. acs.org

The Cebus apella primate model, particularly when iron-overloaded, is considered highly predictive of how an iron chelator will perform in humans. acs.orgnih.gov this compound was shown to be an excellent deferration agent when administered orally to these primates, with an iron clearing efficiency of 16.1 ± 8.5%. nih.gov These primate models are also crucial for evaluating the mode of excretion (urine versus feces) and for comparing the efficacy of different chelators under more physiologically relevant conditions. acs.org However, it was also in animal models that the nephrotoxicity of the iron chelate of this compound, ferrithiocin, was first identified. researchgate.netunav.edumdpi.com

Animal ModelPurpose of StudyKey Finding with this compoundReference
Bile Duct-Cannulated RatInitial assessment of Iron Clearing Efficiency (ICE).Effective in mobilizing hepatic iron. acs.orgresearchgate.net
Cebus apella Primate (Iron-Overloaded)Evaluation of systemic efficacy and prediction of human performance.Demonstrated excellent oral iron clearing efficiency (16.1 ± 8.5%). nih.gov
Various Animal ModelsToxicity assessment.The iron complex, ferrithiocin, was found to be nephrotoxic. researchgate.netunav.edumdpi.com

Spectroscopic and Crystallographic Techniques for Structural Characterization of Complexes

Understanding the coordination chemistry of this compound with metal ions, particularly iron(III), is crucial for comprehending its mechanism of action. Spectroscopic and crystallographic techniques are powerful tools for elucidating the three-dimensional structure and electronic properties of these metal complexes.

Spectroscopic methods such as UV-Vis, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are routinely used. For instance, ¹H-NMR spectra can confirm the coordination of the ligand to a metal by observing the disappearance of the SH proton signal upon complex formation. researchgate.net Electronic spectra, in conjunction with magnetic susceptibility data, can provide insights into the geometry of the metal complexes, such as suggesting octahedral geometries. researchgate.net

X-ray crystallography provides precise atomic-level details of the solid-state structure of this compound-metal complexes. anton-paar.com Although obtaining suitable crystals can be challenging, the resulting structures are invaluable. For this compound, which is a tridentate ligand, it forms a 2:1 complex with Fe(III). nih.gov Studies on chromium(III) and cobalt(III) complexes of this compound have been used as surrogates for the iron complex to understand its structural and spectroscopic characteristics, revealing the formation of diastereomeric complexes (Λ and Δ). nih.govacs.org These detailed structural insights are fundamental for structure-activity relationship studies aimed at designing new analogues with improved efficacy and reduced toxicity. researchgate.net

TechniqueApplication to this compound ComplexesKey Information ObtainedReference
¹H-NMR SpectroscopyConfirmation of metal-ligand binding.Absence of the SH proton signal upon complexation. researchgate.net
UV-Vis SpectroscopyElucidation of electronic structure and coordination geometry.Supports determination of complex geometry (e.g., octahedral). researchgate.net
X-ray CrystallographyPrecise determination of 3D atomic structure.Revealed the formation of diastereomeric (Λ and Δ) 2:1 complexes with trivalent metals. nih.govacs.org
Mass SpectrometryDetermination of stoichiometry.Confirms the ratio of ligand to metal in the complex. researchgate.net

Advanced Analytical Techniques for Metal Quantification in Biological Samples

Accurate quantification of metals in biological samples is essential for evaluating the efficacy of an iron chelator like this compound. Advanced analytical techniques are required to measure trace levels of metals in complex biological matrices such as blood, urine, and tissues. frontiersin.orgnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) are powerful techniques for elemental analysis, offering high sensitivity and the ability to detect very low concentrations of metals. ijrpc.com These methods are often considered the gold standard for quantifying total iron in biological samples to determine the effectiveness of chelation therapy. ijrpc.com

Atomic Absorption Spectroscopy (AAS), including its variants Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS), is another widely used technique. alwsci.com GFAAS, in particular, offers high sensitivity for detecting low concentrations of metals in biological samples like blood or urine. alwsci.com For specific metals like mercury, Cold Vapor Atomic Absorption Spectroscopy (CVAAS) is a highly sensitive and specialized method. alwsci.com

The choice of technique depends on the specific metal, the required detection limit, and the nature of the biological matrix. frontiersin.orgnih.gov These analytical methods are critical for preclinical and clinical studies to establish the iron clearing efficiency and pharmacokinetic profile of this compound and its analogues. researchgate.net

Analytical TechniquePrincipleApplication in Chelation StudiesReference
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Ionizes the sample with plasma and uses a mass spectrometer to separate and quantify ions.Highly sensitive determination of total iron and other trace metals in blood, urine, and tissues. ijrpc.com
Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)Uses plasma to excite atoms, which then emit light at characteristic wavelengths.Accurate quantification of elemental concentrations in various biological samples. ijrpc.com
Graphite Furnace Atomic Absorption Spectroscopy (GFAAS)Atomizes the sample in a graphite tube to measure the absorption of light by the analyte.Sensitive detection of low concentrations of metals like lead and mercury in blood and urine. alwsci.com
Flame Atomic Absorption Spectroscopy (FAAS)Uses a flame to atomize the sample for light absorption measurement.Routine analysis of higher concentrations of metals in samples. alwsci.com

Future Research Trajectories and Unanswered Questions

Development of Next-Generation Desferrithiocin-Based Ligands with Optimized Properties

The primary trajectory of future research is the continued development of this compound analogues with improved efficacy and safety profiles. eurekaselect.com Initial exploration of this compound and its synthetic analogues as orally effective iron chelators raised hope, but toxicity issues, particularly nephrotoxicity, have been a persistent challenge. eurekaselect.comresearchgate.netnih.gov

A key strategy has been the modification of the this compound structure to mitigate toxicity while retaining or enhancing its iron-clearing efficiency (ICE). eurekaselect.comnih.gov This has led to the development of numerous derivatives, including those with alterations to the pyridine (B92270) and thiazoline (B8809763) rings. eurekaselect.com For instance, replacing the pyridine nitrogen with a carbon to create desazathis compound (DADFT) and introducing hydroxyl or polyether groups have yielded less toxic, orally active chelators. nih.gov

Future work will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: Continued methodical reengineering of the pharmacophore is essential to overcome toxicological problems while maintaining iron-clearing efficacy. researchgate.net This involves a deep understanding of how modifications at different positions on the pyridine or phenyl ring of DFT analogues influence their biological activity. eurekaselect.com

Organ Targeting: Research has shown that partition-variant this compound analogues can be designed for organ targeting, which could lead to increased iron clearance from specific tissues like the liver, pancreas, and heart, which are most affected by iron overload. nih.gov Further exploration of this concept could lead to more precise and effective therapies.

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) groups to this compound analogues has been shown to produce highly efficient iron-scavenging molecules. researchgate.net This approach, known as pegylation, can improve the biological properties of the chelator, including its solubility and hydrodynamic volume. researchgate.net Deferitazole, a pegylated analogue, has shown success in Phase II clinical trials. researchgate.net

Development of Novel Chemical Classes: The discovery of the bis-hydroxyphenyltriazoles, a completely new chemical class of tridentate iron chelators, which led to Deferasirox (ICL670), demonstrates the value of exploring novel scaffolds inspired by the tridentate chelation principle of this compound. researchgate.netnih.gov

Interactive Data Table: Comparison of this compound Analogues
CompoundKey ModificationObserved OutcomeReference
This compound (DFT)Natural ProductOrally active but nephrotoxic. eurekaselect.comnih.gov eurekaselect.comnih.gov
Desazathis compound (DADFT)Removal of pyridine nitrogen. nih.govReduced toxicity compared to DFT. nih.gov nih.gov
(S)-4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid (Deferitrin)DFT analogue. nih.govClinical development halted due to nephrotoxicity. nih.gov nih.gov
Polyether AnaloguesAddition of a 3,6,9-trioxadecyloxy group. nih.govAmeliorated nephrotoxicity. nih.gov nih.gov
DeferitazolePegylated DFT analogue. researchgate.netSuccessful in Phase II clinical trials. researchgate.net researchgate.net

Exploration of this compound Analogues for Broader Therapeutic Applications in Experimental Models

While the primary focus has been on iron overload diseases, the unique properties of this compound and its analogues suggest potential for broader therapeutic applications.

Future research in this area could include:

Antineoplastic Agents: this compound has demonstrated potent antineoplastic activity in hepatocellular carcinoma cell lines, showing greater activity against hepatoma proliferation than against normal cells. nih.gov Further investigation into the DFT class of iron chelators as cancer therapeutics is warranted, especially given that other iron chelators are already in clinical trials for conditions like neuroblastoma. nih.gov

Neurodegenerative Diseases: Iron accumulation in specific brain regions is implicated in neurodegenerative disorders like Parkinson's disease and Friedreich's ataxia. researchgate.netmdpi.com The use of iron chelators to remove this excess iron is a promising therapeutic approach. researchgate.netmdpi.com Future studies could explore the efficacy of novel this compound analogues in these conditions.

Infectious Diseases: Iron is an essential nutrient for the growth of many pathogenic microorganisms. google.com this compound analogues could potentially be used to treat infectious diseases like malaria by depriving the microbes of the iron necessary for their metabolic processes. google.com

Oxidative Stress-Related Conditions: The ability of this compound and its derivatives to chelate iron, a key player in the generation of reactive oxygen species through the Fenton reaction, gives them intrinsic antioxidant properties. nih.govnih.govgoogle.com This opens the door to investigating their use in a wide range of pathological conditions associated with oxidative stress, such as reperfusion injury, diabetes, and cardiovascular diseases. google.comwjgnet.com

Unraveling Complex Biological Pathways Influenced by this compound

A deeper understanding of the complex biological pathways influenced by this compound is crucial for both optimizing its therapeutic potential and mitigating its toxicity.

Key research questions to be addressed include:

Mechanisms of Toxicity: While nephrotoxicity is a known issue, the precise molecular mechanisms underlying the toxicity of this compound and some of its analogues are not fully understood. eurekaselect.com Unraveling these pathways is essential for designing safer next-generation chelators.

Cellular Iron Metabolism: Investigating how this compound and its analogues interact with and modulate the key proteins of iron metabolism, such as transferrin and ferritin, will provide a more complete picture of their mechanism of action. acs.orgnih.gov Understanding the transferrin/transferrin receptor cycle and how these chelators influence it is of particular importance. acs.org

Influence on Signaling Pathways: Beyond iron metabolism, it is important to explore how these compounds affect other cellular signaling pathways. For example, studies on the P53 signaling pathway, which is crucial in cancer, could reveal additional mechanisms for the antineoplastic effects of this compound analogues. nih.gov

Role of Inflammation: A vital question is whether inflammation can influence the efficacy of chelation. researchgate.netmdpi.com Recent studies suggest that high levels of inflammation may diminish a chelator's ability to bind excess iron, a factor that needs to be considered in the design and application of new therapies. researchgate.netmdpi.com

Methodological Advancements for Comprehensive In Vitro and Preclinical Characterization

To accelerate the development of new this compound-based therapies, advancements in the methods used for their characterization are necessary.

Future efforts should focus on:

Improved Animal Models: The development and refinement of animal models that more accurately predict the efficacy and toxicity of iron chelators in humans are critical. acs.org While the Cebus apella primate model has been effective, continued improvements are needed. acs.org

Sensitive Biomarkers of Toxicity: The use of early diagnostic biomarkers, such as kidney injury molecule-1 (Kim-1) for monitoring acute kidney toxicity, has proven valuable. nih.gov The identification and validation of additional sensitive and specific biomarkers for other potential toxicities will be crucial for the preclinical assessment of new analogues.

Advanced In Vitro Assays: The development of more sensitive in vitro assays, such as clonogenic assays, and methods to measure effects on apoptosis and DNA synthesis in different cell types will provide a more detailed understanding of the cellular effects of these compounds. nih.gov

Computational Modeling: The use of computational methods, such as DFT (Density Functional Theory) studies, can help in understanding the complex formation between this compound and various metal ions, aiding in the rational design of new ligands with improved selectivity and stability. researchgate.net

Interactive Data Table: Research Findings on this compound's Biological Effects
Biological EffectResearch FindingReference
Antineoplastic ActivityDFT exhibited greater activity against hepatoma cell proliferation than normal fibroblasts. nih.gov nih.gov
Iron MobilizationDFT was much more effective than desferrioxamine in reducing hepatocyte iron in vitro. nih.gov nih.gov
ToxicityThe iron complex of DFT, ferrithiocin, was found to be cytotoxic, causing membrane disruption. nih.gov nih.gov
Interaction with Iron MetabolismDFT rapidly decreased iron uptake from transferrin by hepatoma cells and normal hepatocytes. nih.gov nih.gov

Q & A

Q. How can conflicting in vivo toxicity data between rodent and primate models be reconciled?

  • Resolution : Species-specific differences in renal transporters (e.g., OAT1/3 expression) affect ligand clearance. Cross-species pharmacokinetic modeling (e.g., allometric scaling) and proximal tubule cell cultures (HK-2 cells) can bridge discrepancies. Dose adjustments based on body surface area improve translatability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.